molecular formula C20H15Br B2605692 9-(2-bromobenzyl)-9H-fluorene CAS No. 187754-47-8

9-(2-bromobenzyl)-9H-fluorene

Cat. No.: B2605692
CAS No.: 187754-47-8
M. Wt: 335.244
InChI Key: NMRVZUOQBGOFDK-UHFFFAOYSA-N
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Description

9-(2-Bromobenzyl)-9H-fluorene: is an organic compound that features a fluorene core substituted with a 2-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-bromobenzyl)-9H-fluorene typically involves the reaction of fluorene with 2-bromobenzyl bromide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the fluorene, followed by nucleophilic substitution with 2-bromobenzyl bromide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 2-bromobenzyl bromide.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or DMF.

Major Products:

    Substitution: Various substituted fluorenes.

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydrofluorene derivatives.

    Coupling: Complex polyaromatic compounds.

Mechanism of Action

The mechanism of action of 9-(2-bromobenzyl)-9H-fluorene and its derivatives largely depends on the specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: 9-(2-Bromobenzyl)-9H-fluorene is unique due to the presence of both the fluorene core and the 2-bromobenzyl group, which allows for diverse chemical modifications and applications. Its bromine atom provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

9-[(2-bromophenyl)methyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Br/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-12,19H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRVZUOQBGOFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2C3=CC=CC=C3C4=CC=CC=C24)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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